1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate
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Overview
Description
This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D conformation.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial and Antifungal Activities
- Azole-containing piperazine derivatives, including similar compounds to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate, have demonstrated moderate to significant antibacterial and antifungal activities in vitro. Some derivatives exhibited broad-spectrum antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anti-Inflammatory and Analgesic Properties
- Novel piperazine derivatives, similar in structure, have shown in vitro and in vivo anti-inflammatory activity. For instance, certain derivatives exhibited significant in vitro anti-inflammatory activity by membrane stabilization and were effective in a carrageenan-induced rat paw edema model (Ahmed, Molvi, & Khan, 2017).
Anticancer Potential
- Some piperazine derivatives with structural similarities have been evaluated for their in vitro anticancer activity against various human cancer cell lines. Among these, certain compounds showed high activity against specific cancer cell lines, suggesting potential utility in cancer therapy (Boddu et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives, structurally related to the compound , have been studied for their corrosion inhibitive properties. These compounds effectively inhibited corrosion of specific steel types in acidic environments, indicating potential applications in material science and engineering (Yadav et al., 2016).
Neuroprotective Activities
- Derivatives containing benzylpiperazine moieties, structurally similar to the compound, have shown promising neuroprotective activities. These compounds protected against oxidative damage in cell models and prolonged survival in acute cerebral ischemia models, indicating potential for treating neurological conditions (Gao et al., 2022).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS.C2H2O4/c1-17(2)29-19-9-7-18(8-10-19)15-23(28)27-13-11-26(12-14-27)16-22-24-20-5-3-4-6-21(20)25-22;3-1(4)2(5)6/h3-10,17H,11-16H2,1-2H3,(H,24,25);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWHMUHZDACXHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate |
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